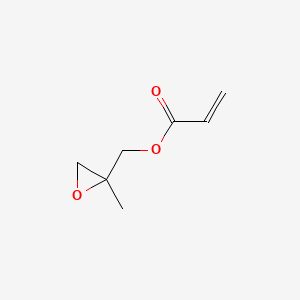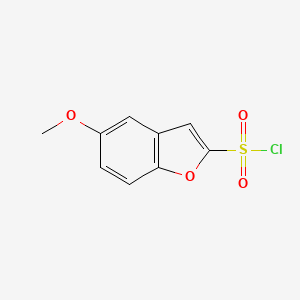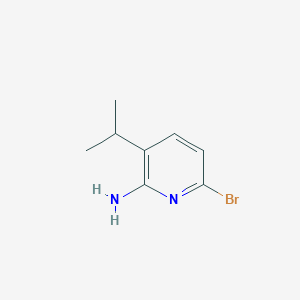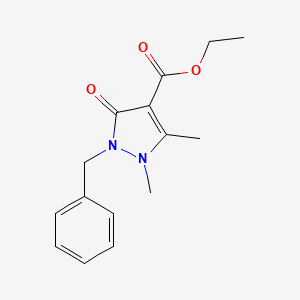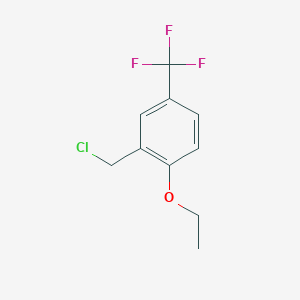![molecular formula C16H26BNO3 B13979532 [3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid is a boronic acid derivative with a complex structure that includes a tert-butyl group, an ethylamino group, and a methyl-oxopropan-2-yl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid typically involves multi-step organic reactions. One common approach is to start with the corresponding phenylboronic acid and introduce the tert-butyl group through Friedel-Crafts alkylation. The ethylamino and methyl-oxopropan-2-yl groups can be introduced through subsequent amination and acylation reactions, respectively. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the methyl-oxopropan-2-yl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, [3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of boron-containing drugs.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound may be investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of [3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, depending on the specific enzyme or receptor targeted.
属性
分子式 |
C16H26BNO3 |
|---|---|
分子量 |
291.2 g/mol |
IUPAC 名称 |
[3-tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C16H26BNO3/c1-7-18-14(19)16(5,6)12-8-11(15(2,3)4)9-13(10-12)17(20)21/h8-10,20-21H,7H2,1-6H3,(H,18,19) |
InChI 键 |
KCCPIBUJAKLANB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C(=O)NCC)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



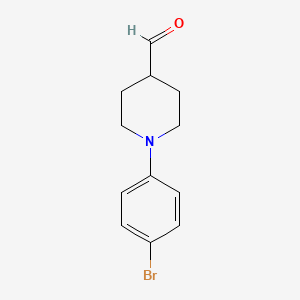
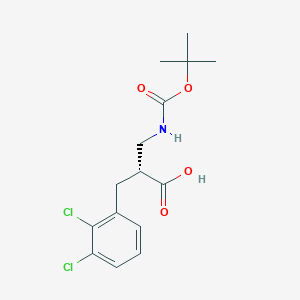
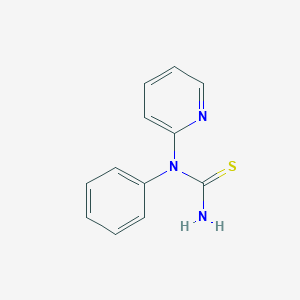
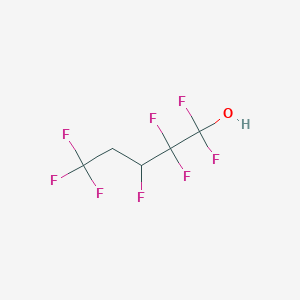
![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)
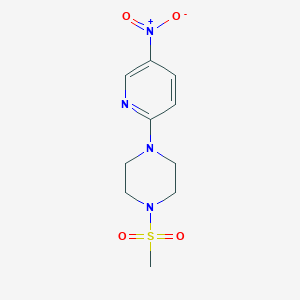
![1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B13979514.png)
